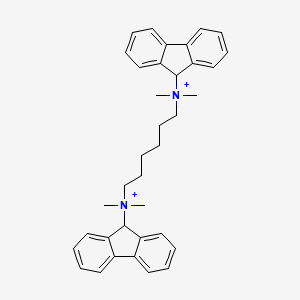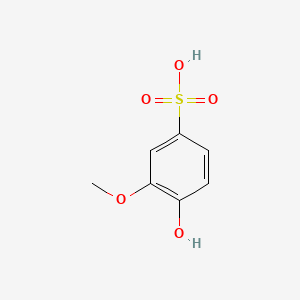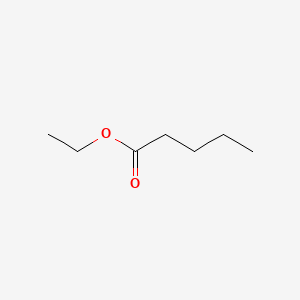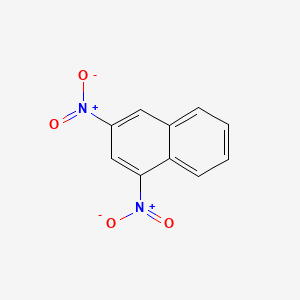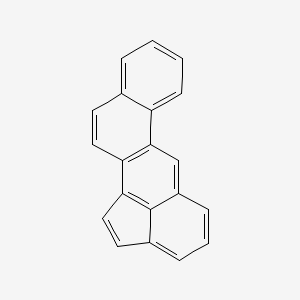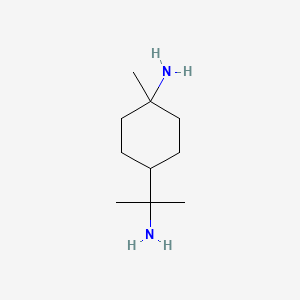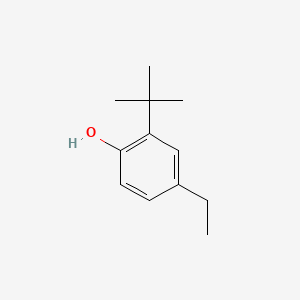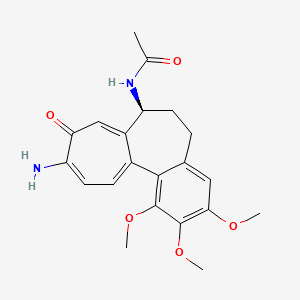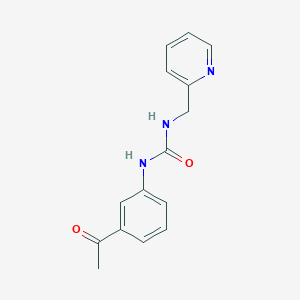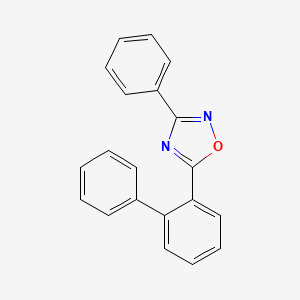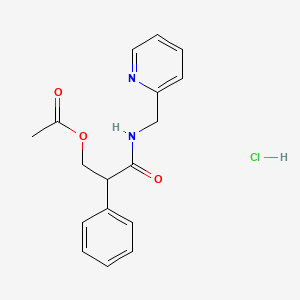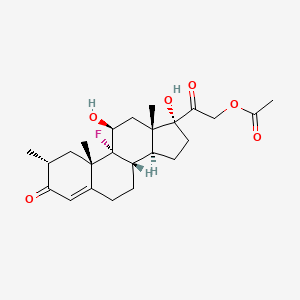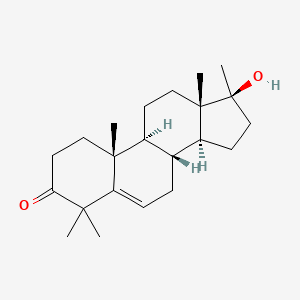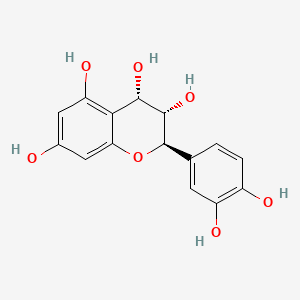
Leucocianidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-leucocyanidin is a leucocyanidin and a (2R,3S,4S)-leucoanthocyanidin.
Applications De Recherche Scientifique
Antibacterial Activity
Leucocianidol demonstrates potent activity against specific gram-positive bacteria. A study highlighted the binding capabilities of Leucocin A, a representative class IIa bacteriocin and a ribosomally synthesized antimicrobial peptide (AMP), to pathogenic gram-positive bacteria, especially Listeria monocytogenes. This binding event plays a crucial role in the antibacterial function of such peptides, suggesting its potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).
Resistance Mechanisms
Research has also explored the resistance mechanisms against Leucocianidol. A study on a Leucocin A-resistant strain of Listeria monocytogenes revealed the absence of a 35-kDa protein, identified as a mannose-specific phosphotransferase system enzyme IIAB component. This finding provides insights into the molecular basis of bacterial resistance to Leucocianidol and similar bacteriocins, which is essential for developing more effective antibacterial strategies (Ramnath et al., 2000).
Protein Synthesis in Skeletal Muscle
Leucocianidol, specifically Leucine, has been studied for its role in stimulating protein synthesis in skeletal muscle. Research on food-deprived rats showed that Leucine uniquely stimulates protein synthesis in skeletal muscle, involving a signaling pathway that includes the protein kinase mammalian target of rapamycin (mTOR). This study contributes to the understanding of the nutritional and physiological effects of Leucocianidol, particularly in contexts of food deprivation or dietary supplementation (Anthony et al., 2000).
Propriétés
Numéro CAS |
93527-39-0 |
|---|---|
Nom du produit |
Leucocianidol |
Formule moléculaire |
C15H14O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1 |
Clé InChI |
SBZWTSHAFILOTE-SOUVJXGZSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
Synonymes |
3,3',4,4',5,7-flavanhexanol 3,3',4,4',5,7-hexahydroflavane 5,7,3,4-tetrahydroxyflavan-3',4'-diol flavanhexanol leucocyanidin leucodyanidol Resivit Venen Tabs |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)
